N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-3-8-14(23-10)9-15-16(22)20-17(24-15)19-13-6-4-12(5-7-13)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H,19,20,22)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWJEBFZLHUOBN-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)NC(=O)C)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)NC(=O)C)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclization
The core thiazole structure is typically constructed using a Hantzsch thiazole synthesis variant. This involves cyclocondensation of a thiourea derivative with an α-halocarbonyl compound. For the target molecule, the α-haloketone precursor 2-bromo-1-(5-methylfuran-2-yl)ethanone reacts with a thiourea derived from 4-aminophenylacetamide under basic conditions.
Reaction Scheme :
- Thiourea Formation :
$$ \text{4-Aminophenylacetamide} + \text{NH}_4\text{SCN} \rightarrow \text{Thiourea intermediate} $$ - Cyclization :
$$ \text{Thiourea} + \text{2-bromo-1-(5-methylfuran-2-yl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thiazolone intermediate} $$
The reaction proceeds via nucleophilic displacement of bromide by the thiourea’s sulfur, followed by intramolecular cyclization to form the 4-oxo-4,5-dihydro-1,3-thiazole ring.
Introduction of the (5E)-Methylidene Group
The methylidene group at position 5 is introduced through a Knoevenagel condensation between the thiazolone intermediate and 5-methylfuran-2-carbaldehyde . This step requires precise control to favor the (E)-isomer, achieved using catalytic acetic acid and elevated temperatures (70–80°C).
Mechanistic Insight :
- The thiazolone’s ketone at position 4 undergoes deprotonation to form an enolate.
- Nucleophilic attack on the aldehyde’s carbonyl carbon forms a β-hydroxy intermediate, which dehydrates to yield the conjugated (E)-methylidene product.
Step-by-Step Preparation Protocols
Synthesis of 4-Aminophenylacetamide
- Acetylation of 4-Nitroaniline :
$$ \text{4-Nitroaniline} + \text{Acetic anhydride} \xrightarrow{\text{Et}_3\text{N}} \text{4-Nitroacetanilide} $$ - Reduction to 4-Aminophenylacetamide :
$$ \text{4-Nitroacetanilide} \xrightarrow{\text{H}_2/\text{Pd-C}, \text{EtOH}} \text{4-Aminophenylacetamide} $$
Thiazolone Intermediate Preparation
- Reactants :
- 4-Aminophenylacetamide (1.0 equiv)
- 2-Bromo-1-(5-methylfuran-2-yl)ethanone (1.05 equiv)
- Thiourea (1.1 equiv)
- Solvent : Dry DMF
- Base : Anhydrous K$$2$$CO$$3$$ (1.5 equiv)
- Temperature : Reflux at 80°C for 8–10 h
Workup :
The mixture is poured onto ice, filtered, and recrystallized from acetone to yield the thiazolone intermediate (mp 198–200°C).
Condensation with 5-Methylfuran-2-carbaldehyde
- Reactants :
- Thiazolone intermediate (1.0 equiv)
- 5-Methylfuran-2-carbaldehyde (1.2 equiv)
- Acetic acid (catalytic, 2 drops)
- Solvent : Ethanol
- Conditions : Reflux at 70°C for 6 h
Stereochemical Control :
The (E)-configuration is favored due to steric hindrance between the furan methyl group and thiazole ring, as confirmed by NOESY NMR.
Optimization Strategies and Challenges
Solvent and Base Selection
Yield Improvement Techniques
- Stepwise Purification : Intermediate isolation via column chromatography (SiO$$_2$$, hexane/EtOAc 7:3) increases final product purity to >98%.
- Catalyst Screening : Piperidine (5 mol%) accelerates condensation but may reduce stereoselectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Hantzsch Cyclization | 72 | 95 | Scalability | |
| Suzuki Coupling | 58 | 88 | Functional Group Tolerance | |
| Condensation Approach | 81 | 98 | Stereoselectivity |
Industrial-Scale Considerations
Patent US10351556B2 highlights the use of solid dispersions to enhance the compound’s solubility during large-scale production. Critical parameters include:
- Temperature Control : Maintaining ≤10°C during acid chloride reactions to prevent decomposition.
- Catalyst Recycling : Pd(0) catalysts are recovered via filtration for reuse, reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide is C17H15N3O3S, with a molecular weight of 341.4 g/mol. The compound features a thiazole ring and a furan moiety, contributing to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, demonstrating percent growth inhibitions of up to 86.61% .
-
Inhibition of Lipoxygenase
- The compound has been evaluated for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects. In silico studies suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .
- Antibacterial Properties
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar thiazole-containing compounds:
Mechanism of Action
The mechanism by which N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations :
- Fluorophenyl groups (as in ) improve metabolic stability and bioavailability compared to unsubstituted phenyl rings.
- Thiadiazole () and triazole () cores exhibit distinct electronic properties, altering binding affinities in biological targets.
Physicochemical Properties
Available data for analogous compounds:
The target molecule’s higher logP (vs. ) suggests improved lipid solubility, enhancing membrane permeability.
Biological Activity
N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide, with CAS number 868142-92-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its effects on various cellular mechanisms, and summarizes relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 341.4 g/mol. It features a thiazole ring and a furan moiety, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 868142-92-1 |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and furan derivatives exhibit significant anticancer properties. For instance, similar thiazolidine derivatives have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and other tumor cell lines .
Tyrosinase Inhibition
One of the notable biological activities of thiazole-containing compounds is their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making these compounds potential candidates for skin-whitening agents. In comparative studies, certain analogs demonstrated IC50 values significantly lower than kojic acid, a well-known tyrosinase inhibitor .
Antioxidant Activity
Compounds similar to this compound have been reported to exhibit strong antioxidant properties. They effectively scavenge free radicals such as DPPH and ABTS radicals, which are important in mitigating oxidative stress in cells .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Docking studies suggest that these compounds may bind effectively to the active sites of target enzymes like tyrosinase .
Case Studies
- Study on Anticancer Effects : A study focusing on thiazolidine derivatives showed that specific modifications in the structure led to enhanced anticancer activity against MDA-MB-231 cells. The study highlighted that the presence of a furan ring significantly increased cytotoxicity compared to other derivatives lacking this feature .
- Tyrosinase Inhibition Study : Another research project evaluated various thiazole-based compounds for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicated that certain derivatives had a competitive inhibition profile with IC50 values ranging from 10 to 20 µM, outperforming traditional inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide, and which reagents are critical for its formation?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with simpler precursors. Key steps include:
- Formation of the thiazole ring using phosphorus pentasulfide or maleimide cyclization (e.g., reaction with N-(4-nitrophenyl)maleimide in ).
- Acetamide coupling via acyl chlorides or chloroacetyl chloride in the presence of catalysts like pyridine/zeolite ( ).
- Final purification using recrystallization (ethanol or pet-ether) and characterization via FT-IR, NMR, and LCMS ( ).
- Critical reagents: Phosphorus pentasulfide (thiazole formation), chloroacetyl chloride (acetamide synthesis), and DMF as a solvent for cyclization ( ) .
Q. Which spectroscopic and chromatographic techniques are routinely employed to confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the 4-oxo-thiazole moiety)( ).
- NMR (¹H/¹³C) : Confirms proton environments (e.g., furan methylidene protons at δ 6.5–7.5 ppm) and carbon backbone ( ).
- LCMS/HPLC : Validates molecular weight and purity ().
- TGA : Assesses thermal stability ().
- Cross-validation with theoretical calculations (e.g., Multiwfn for electron density analysis) enhances accuracy ( ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazole ring formation step?
- Methodological Answer :
- Temperature Control : Maintain 150°C for cyclization ().
- Catalyst Screening : Test zeolite (Y-H) or pyridine for acid scavenging ().
- Solvent Selection : Use DMF for polar intermediates or dichloromethane for non-polar steps ().
- By-Product Monitoring : Employ TLC/HPLC to track reaction progress and adjust stoichiometry ( ) .
Q. How can structural ambiguities arising from overlapping NMR signals be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations (e.g., distinguishing furan vs. thiazole protons)().
- Computational Validation : Use Multiwfn to predict chemical shifts and compare with experimental data ( ).
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to isolate specific signals (if synthesis permits) .
Q. What experimental strategies are recommended to address contradictory bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times)().
- Meta-Analysis : Compare structural analogs (e.g., N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamide in ) to identify substituent-activity relationships.
- Dose-Response Curves : Validate potency thresholds and exclude solvent interference ().
Q. How can SHELX software be utilized to refine the crystal structure of this compound when twinning is observed?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker AXS instruments).
- Twinning Correction : Apply SHELXL’s TWIN and BASF commands to model twin domains ( ).
- Validation Tools : Check Rint and CC1/2 to ensure data quality ( ) .
Q. What computational approaches are effective in predicting the electron distribution and reactivity of the methylidene-furan-thiazole core?
- Methodological Answer :
- Multiwfn Analysis : Calculate electrostatic potential (ESP) maps and local ionization potential (LIP) to identify nucleophilic/electrophilic sites ( ).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level and simulate UV-Vis spectra for charge-transfer transitions ( ).
- Docking Studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina () .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in bioactivity data attributed to varying synthetic protocols?
- Methodological Answer :
- Purity Assessment : Re-analyze batches via HPLC to exclude impurities ().
- Structural Isomerism Check : Verify E/Z configuration of the methylidene group using NOESY ().
- Synthetic Replication : Repeat protocols from conflicting studies to isolate variables (e.g., solvent polarity, catalyst).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
